molecular formula C8H14O3 B2981515 2-(1-Methoxycyclopentyl)acetic acid CAS No. 1780672-85-6

2-(1-Methoxycyclopentyl)acetic acid

Cat. No. B2981515
CAS RN: 1780672-85-6
M. Wt: 158.197
InChI Key: LWQOYPDVVBMAEZ-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopentyl)acetic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes. In

Scientific Research Applications

Sol-Gel Synthesis of Nanoparticles

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 1,2-disubstituted cyclopentane derivatives, have shown inhibitory activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), and α-glucosidase enzymes . These enzymes play crucial roles in neurotransmission and carbohydrate metabolism, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit enzymes like ache, bche, and α-glucosidase . Inhibition of these enzymes can lead to an increase in acetylcholine levels in the synaptic cleft, affecting neurotransmission, and can also slow down carbohydrate digestion, affecting glucose absorption.

Biochemical Pathways

Inhibition of α-glucosidase can affect the carbohydrate-digestion pathway, slowing down the breakdown of complex carbohydrates into glucose .

Result of Action

The inhibition of α-glucosidase could slow down carbohydrate digestion, affecting glucose absorption .

properties

IUPAC Name

2-(1-methoxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQOYPDVVBMAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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